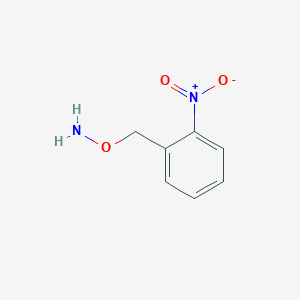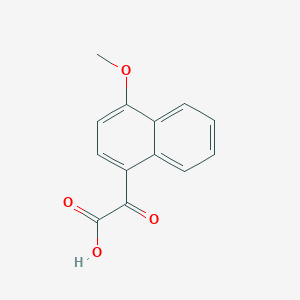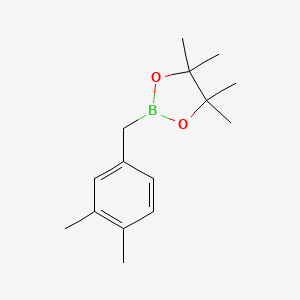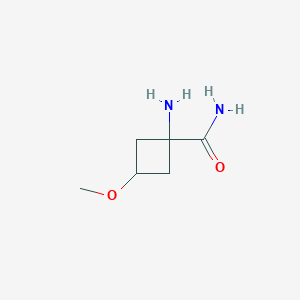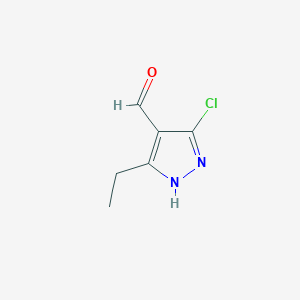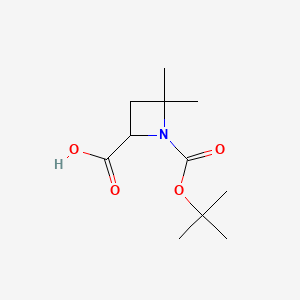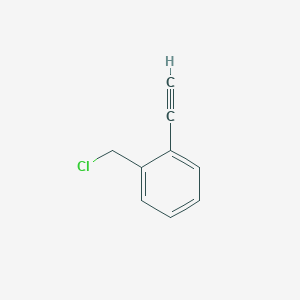
1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a thiophene ring substituted with bromine and methyl groups, along with a trifluoromethyl ketone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of 5-methylthiophene followed by the introduction of the trifluoromethyl ketone group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with trifluoroacetic anhydride under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1-oxides or thiophene 1,1-dioxides.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl ketone group can act as an electrophile, participating in reactions with nucleophiles. The bromine and methyl substituents on the thiophene ring influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-ol: This compound is structurally similar but contains an alcohol group instead of a ketone.
(3-Bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Another related compound with a pyrazole moiety.
Uniqueness: 1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical behaviors.
Eigenschaften
Molekularformel |
C7H4BrF3OS |
|---|---|
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H4BrF3OS/c1-3-2-4(8)5(13-3)6(12)7(9,10)11/h2H,1H3 |
InChI-Schlüssel |
ZDSAISONKOLWFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


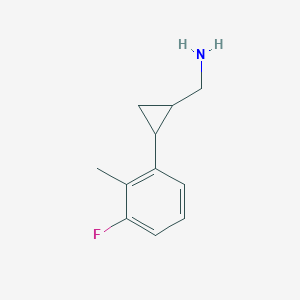
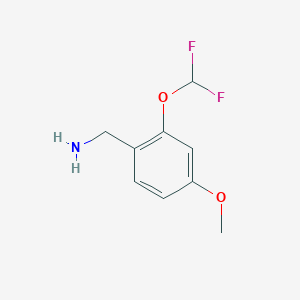
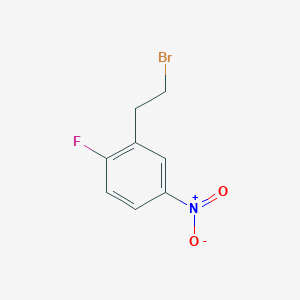
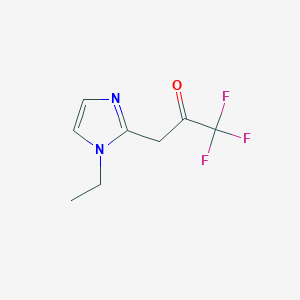
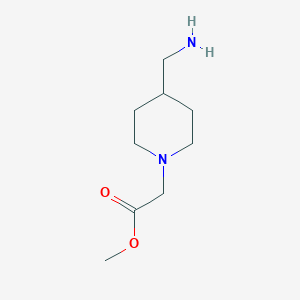
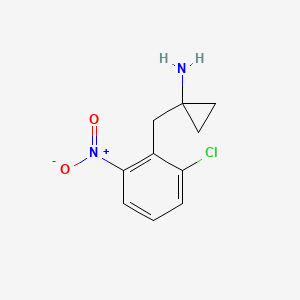
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
